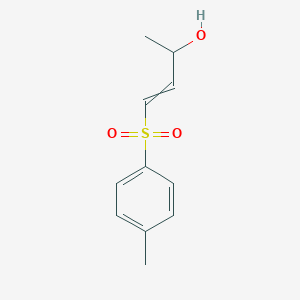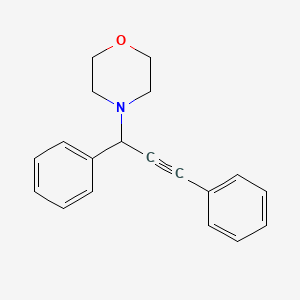![molecular formula C10H7N5O2 B14309064 1-[(4-Azidobenzoyl)oxy]-1H-imidazole CAS No. 114567-90-7](/img/structure/B14309064.png)
1-[(4-Azidobenzoyl)oxy]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Azidobenzoyl)oxy]-1H-imidazole is a compound that features both an azide group and an imidazole ring The azide group is known for its reactivity, particularly in click chemistry, while the imidazole ring is a common motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Azidobenzoyl)oxy]-1H-imidazole typically involves the following steps:
Formation of 4-azidobenzoic acid: This can be achieved by reacting 4-aminobenzoic acid with sodium nitrite and sodium azide under acidic conditions.
Esterification: The 4-azidobenzoic acid is then esterified with 1H-imidazole-1-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of esterification and azide chemistry would apply. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Azidobenzoyl)oxy]-1H-imidazole can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Reduction: Triphenylphosphine or other reducing agents.
Major Products:
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Aplicaciones Científicas De Investigación
1-[(4-Azidobenzoyl)oxy]-1H-imidazole has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Potentially used in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a building block in drug design.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Azidobenzoyl)oxy]-1H-imidazole largely depends on the context in which it is used. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
1-[(4-Azidobenzoyl)oxy]-2H-imidazole: Similar structure but with a different position of the imidazole ring.
4-Azidobenzoic acid: Lacks the imidazole ring but contains the azide group.
1H-Imidazole-1-methanol: Contains the imidazole ring but lacks the azide group.
Uniqueness: 1-[(4-Azidobenzoyl)oxy]-1H-imidazole is unique due to the combination of the reactive azide group and the biologically active imidazole ring. This dual functionality makes it a versatile compound for various applications in chemistry and biology.
Propiedades
Número CAS |
114567-90-7 |
|---|---|
Fórmula molecular |
C10H7N5O2 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
imidazol-1-yl 4-azidobenzoate |
InChI |
InChI=1S/C10H7N5O2/c11-14-13-9-3-1-8(2-4-9)10(16)17-15-6-5-12-7-15/h1-7H |
Clave InChI |
BDRGWARVCUYSTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)ON2C=CN=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)


![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
